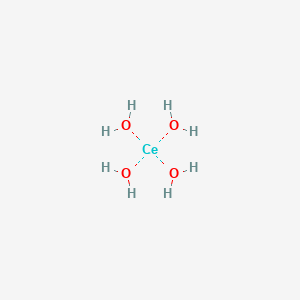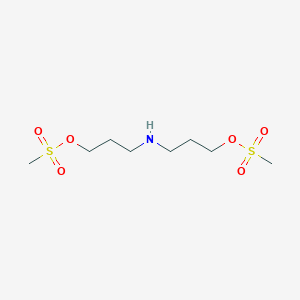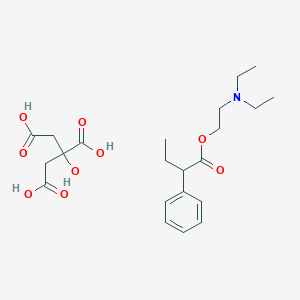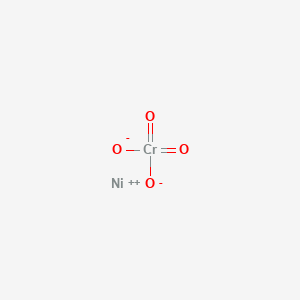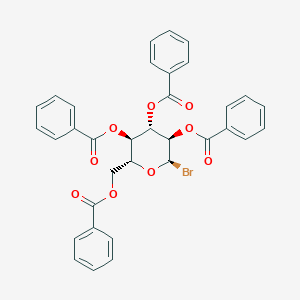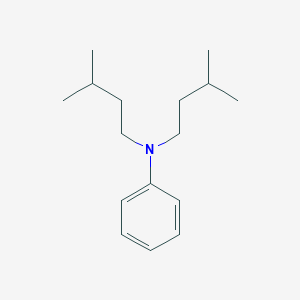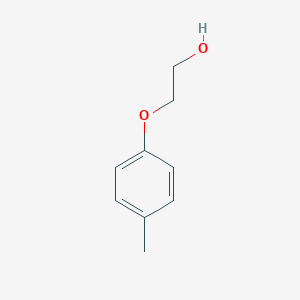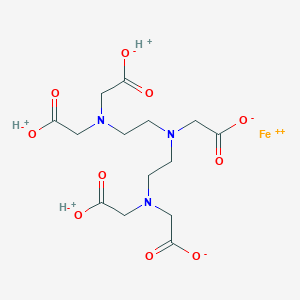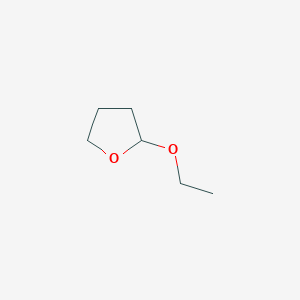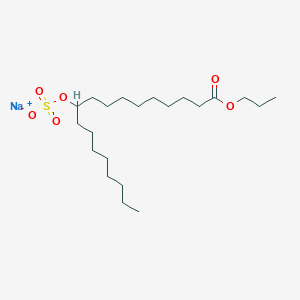
Sodium 1-propyl 10-(sulphooxy)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-propyl 10-(sulphooxy)octadecanoate, also known as SPOS, is a sulfonated surfactant that has been widely used in scientific research. This compound has unique properties that make it suitable for various applications in different fields, including biochemistry, biotechnology, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Sodium 1-propyl 10-(sulphooxy)octadecanoate is not fully understood, but it is believed to be related to its ability to form micelles and interact with hydrophobic molecules. Sodium 1-propyl 10-(sulphooxy)octadecanoate can solubilize hydrophobic compounds by forming a monolayer around them, which reduces their surface tension and allows them to dissolve in water. Sodium 1-propyl 10-(sulphooxy)octadecanoate can also interact with lipid membranes and disrupt their structure, which can be useful for membrane protein extraction and purification.
Effets Biochimiques Et Physiologiques
Sodium 1-propyl 10-(sulphooxy)octadecanoate has been shown to have low toxicity and biocompatibility, making it suitable for various applications in biotechnology and pharmaceuticals. However, some studies have shown that Sodium 1-propyl 10-(sulphooxy)octadecanoate can affect cell viability and membrane integrity at high concentrations, which should be taken into consideration when using this compound in experiments. Sodium 1-propyl 10-(sulphooxy)octadecanoate has also been shown to have antimicrobial properties, which can be useful for the development of new antibiotics and disinfectants.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 1-propyl 10-(sulphooxy)octadecanoate has several advantages for lab experiments, including its ability to solubilize hydrophobic compounds, stabilize liposomes and nanoparticles, and extract membrane proteins. Sodium 1-propyl 10-(sulphooxy)octadecanoate is also relatively easy to synthesize and purify, making it accessible to most researchers. However, Sodium 1-propyl 10-(sulphooxy)octadecanoate has some limitations, including its potential toxicity at high concentrations and its limited stability in aqueous solutions. Therefore, careful consideration should be given to the concentration and storage conditions of Sodium 1-propyl 10-(sulphooxy)octadecanoate in experiments.
Orientations Futures
For the use of Sodium 1-propyl 10-(sulphooxy)octadecanoate include the development of new drug delivery systems, biomaterials, and antibiotics.
Méthodes De Synthèse
Sodium 1-propyl 10-(sulphooxy)octadecanoate can be synthesized through a simple reaction between 1-propylamine and 10-bromostearic acid, followed by sulfonation with sulfur trioxide. The reaction can be carried out in a solvent such as chloroform or dichloromethane, and the product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Sodium 1-propyl 10-(sulphooxy)octadecanoate has been extensively used in scientific research as a surfactant and emulsifier due to its unique properties. It can form stable micelles in aqueous solutions, which can be used for solubilization and delivery of hydrophobic compounds such as drugs and proteins. Sodium 1-propyl 10-(sulphooxy)octadecanoate has also been used as a stabilizer for liposomes and nanoparticles, which are widely used in drug delivery and imaging applications. Furthermore, Sodium 1-propyl 10-(sulphooxy)octadecanoate has been used as a detergent for membrane protein extraction and purification, as well as a reagent for chemical modification of proteins and lipids.
Propriétés
Numéro CAS |
140-00-1 |
|---|---|
Nom du produit |
Sodium 1-propyl 10-(sulphooxy)octadecanoate |
Formule moléculaire |
C21H41NaO6S |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
sodium;(18-oxo-18-propoxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C21H42O6S.Na/c1-3-5-6-7-10-13-16-20(27-28(23,24)25)17-14-11-8-9-12-15-18-21(22)26-19-4-2;/h20H,3-19H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
CCLRUAXJCKJXAL-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
140-00-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



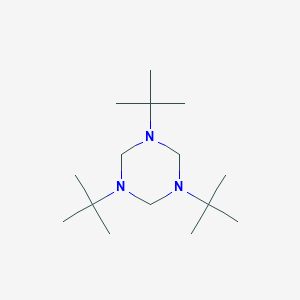
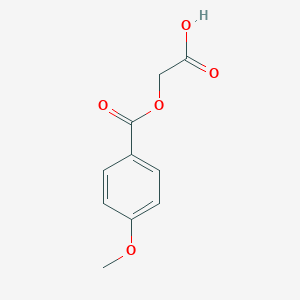
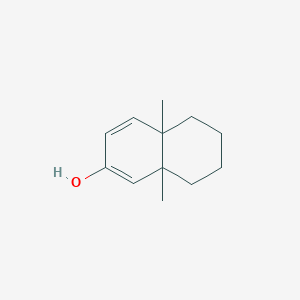
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
